Cas no 1260670-05-0 (3-Bromo-8-chloro-1,7-naphthyridine)

3-Bromo-8-chloro-1,7-naphthyridine is a halogenated naphthyridine derivative with significant utility in pharmaceutical and agrochemical research. Its bromo and chloro substituents enhance reactivity, making it a versatile intermediate for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. The fused heterocyclic structure contributes to its potential as a scaffold for bioactive compounds, particularly in kinase inhibition and antimicrobial applications. High purity and well-defined regiochemistry ensure consistent performance in synthetic pathways. This compound is particularly valuable for constructing complex molecular architectures due to its stability and selective functionalization sites. Proper handling under inert conditions is recommended to preserve its reactivity.
3-Bromo-8-chloro-1,7-naphthyridine structure
1260670-05-0 structure
Product name:3-Bromo-8-chloro-1,7-naphthyridine
CAS No:1260670-05-0
MF:C8H4BrClN2
MW:243.487759590149
MDL:MFCD18250850
CID:2950411
PubChem ID:72213592

3-Bromo-8-chloro-1,7-naphthyridine Chemical and Physical Properties

Names and Identifiers

    • 3-溴-8-氯-1,7-萘啶
    • 3-BROMO-8-CHLORO-1,7-NAPHTHYRIDINE
    • 3-bromo-8-chloro-[1,7]naphthyridine
    • 1,7-Naphthyridine, 3-bromo-8-chloro-
    • AMY26113
    • AB73781
    • SB15505
    • SY234076
    • P12248
    • A857370
    • DB-204498
    • CS-0051445
    • SCHEMBL14862040
    • 1260670-05-0
    • DSPVDMUXVYEYPP-UHFFFAOYSA-N
    • MFCD18250850
    • AS-51261
    • AKOS027254418
    • EN300-7421671
    • 887-253-8
    • 3-Bromo-8-chloro-1,7-naphthyridine
    • MDL: MFCD18250850
    • Inchi: 1S/C8H4BrClN2/c9-6-3-5-1-2-11-8(10)7(5)12-4-6/h1-4H
    • InChI Key: DSPVDMUXVYEYPP-UHFFFAOYSA-N
    • SMILES: BrC1=C([H])N=C2C(=NC([H])=C([H])C2=C1[H])Cl

Computed Properties

  • Exact Mass: 241.92464g/mol
  • Monoisotopic Mass: 241.92464g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 25.8
  • XLogP3: 2.8

3-Bromo-8-chloro-1,7-naphthyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D257311-5g
3-bromo-8-chloro-1,7-naphthyridine
1260670-05-0 95%
5g
$2088 2024-08-03
eNovation Chemicals LLC
D257311-1g
3-bromo-8-chloro-1,7-naphthyridine
1260670-05-0 95%
1g
$668 2024-08-03
Chemenu
CM104581-5g
3-bromo-8-chloro-1,7-naphthyridine
1260670-05-0 97%
5g
$*** 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2743-5G
3-bromo-8-chloro-1,7-naphthyridine
1260670-05-0 97%
5g
¥ 3,841.00 2023-04-05
Chemenu
CM104581-1g
3-bromo-8-chloro-1,7-naphthyridine
1260670-05-0 97%
1g
$726 2021-08-06
eNovation Chemicals LLC
D918719-1g
3-Bromo-8-chloro-1,7-naphthyridine
1260670-05-0 98%
1g
$400 2023-08-31
Enamine
EN300-7421671-0.25g
3-bromo-8-chloro-1,7-naphthyridine
1260670-05-0 93%
0.25g
$65.0 2024-05-24
eNovation Chemicals LLC
D586535-1G
3-bromo-8-chloro-1,7-naphthyridine
1260670-05-0 97%
1g
$125 2024-07-21
Chemenu
CM104581-250mg
3-bromo-8-chloro-1,7-naphthyridine
1260670-05-0 97%
250mg
$*** 2023-03-30
abcr
AB485412-10g
3-Bromo-8-chloro-1,7-naphthyridine; .
1260670-05-0
10g
€875.40 2025-02-20

Additional information on 3-Bromo-8-chloro-1,7-naphthyridine

Introduction to 3-Bromo-8-chloro-1,7-naphthyridine (CAS No. 1260670-05-0)

3-Bromo-8-chloro-1,7-naphthyridine, identified by its CAS number 1260670-05-0, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the naphthyridine class, a nitrogen-containing heterocycle that exhibits a broad spectrum of biological activities. The presence of both bromo and chloro substituents on the naphthyridine core enhances its reactivity, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The structural features of 3-Bromo-8-chloro-1,7-naphthyridine contribute to its versatility in drug design. The bromo group at the 3-position and the chloro group at the 8-position provide electrophilic centers that are susceptible to nucleophilic substitution reactions, enabling further functionalization. This characteristic is particularly useful in constructing more complex molecular architectures, which are often required for achieving high binding affinity and selectivity in drug candidates.

In recent years, 3-Bromo-8-chloro-1,7-naphthyridine has been explored as a key building block in the development of novel therapeutic agents. Its derivatives have shown promise in several therapeutic areas, including oncology, anti-inflammatory disorders, and infectious diseases. The naphthyridine scaffold is known for its ability to interact with biological targets such as kinases and transcription factors, which are often implicated in disease pathogenesis.

One of the most compelling aspects of 3-Bromo-8-chloro-1,7-naphthyridine is its role in the synthesis of small-molecule inhibitors. For instance, researchers have utilized this compound to develop inhibitors targeting Bruton's tyrosine kinase (BTK), a protein involved in B-cell signaling pathways. BTK inhibitors have been clinically validated for the treatment of certain autoimmune diseases and hematological malignancies. The bromo and chloro substituents on 3-Bromo-8-chloro-1,7-naphthyridine allow for facile introduction of additional pharmacophores that can modulate the binding properties of the inhibitor to its target.

Another area where 3-Bromo-8-chloro-1,7-naphthyridine has made an impact is in the development of antiviral agents. Naphthyridine derivatives have been investigated for their potential to inhibit viral enzymes such as proteases and polymerases. The structural flexibility of 3-Bromo-8-chloro-1,7-naphthyridine enables the design of molecules that can effectively disrupt viral replication cycles. Recent studies have highlighted its derivatives as candidates for treating emerging viral infections, underscoring their importance in antiviral drug discovery.

The synthetic utility of 3-Bromo-8-chloro-1,7-naphthyridine extends beyond pharmaceutical applications. It serves as a versatile intermediate in materials science, particularly in the development of organic electronic materials. The compound's ability to undergo cross-coupling reactions makes it valuable for constructing conjugated polymers and small molecules with applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Advances in computational chemistry have further enhanced the understanding of 3-Bromo-8-chloro-1,7-naphthyridine's reactivity and biological activity. Molecular modeling studies have provided insights into how structural modifications influence binding affinity and selectivity. These computational approaches are increasingly being integrated with experimental techniques to accelerate the discovery and optimization of novel derivatives.

The future prospects for 3-Bromo-8-chloro-1,7-naphthyridine are promising, with ongoing research focusing on expanding its applications in drug discovery and materials science. Innovations in synthetic methodologies are expected to unlock new possibilities for derivative design, while collaborations between academia and industry will drive its translation into clinical and commercial products.

In conclusion, 3-Bromo-8-chloro-1,7-naphthyridine (CAS No. 1260670-05-0) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop novel therapeutic agents and advanced materials. As our understanding of its properties continues to grow, so too will its impact on science and technology.

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